(2-Chloro-7,8-difluoroquinolin-4-yl)methanol
Overview
Description
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-7,8-difluoroquinolin-4-yl)methanol typically involves the introduction of chloro and fluoro substituents onto the quinoline ring. One common method is the nucleophilic substitution of fluorine atoms on a pre-formed quinoline ring. This can be achieved through reactions involving fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinoline ketone.
Reduction: The compound can be reduced to form the corresponding quinoline alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chloro and fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a quinoline ketone, while substitution reactions can yield a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential as antimicrobial, antimalarial, and anticancer agents.
Industry: The compound is used in the development of new materials, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of (2-Chloro-7,8-difluoroquinolin-4-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it more effective in its biological roles .
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.
4-Chloroquinoline: A chloro-substituted quinoline with antimicrobial properties.
8-Fluoroquinoline: A fluorinated quinoline known for its enhanced biological activity.
Uniqueness
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol is unique due to the specific combination of chloro and fluoro substituents on the quinoline ring. This combination can result in distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
(2-chloro-7,8-difluoroquinolin-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-8-3-5(4-15)6-1-2-7(12)9(13)10(6)14-8/h1-3,15H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOLRSPRANNPPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=N2)Cl)CO)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676349 | |
Record name | (2-Chloro-7,8-difluoroquinolin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125702-53-5 | |
Record name | (2-Chloro-7,8-difluoroquinolin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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